![molecular formula C14H14Cl2N6O2 B2365339 7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione CAS No. 949345-47-5](/img/no-structure.png)
7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
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Description
7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione , also known by its chemical name Diuron , is a compound belonging to the class of aryl ureas . It is used as an algicide and herbicide . Diuron inhibits photosynthesis by blocking the QB plastoquinone binding site of photosystem II , thereby disrupting the electron flow from photosystem II to plastoquinone. This interruption reduces the plant’s ability to convert light energy into chemical energy, affecting ATP production and reductant potential .
Synthesis Analysis
The synthesis of Diuron involves several steps. Starting from a substituted aryl amine (aniline), it is treated with phosgene to form its isocyanate derivative. Subsequently, this isocyanate reacts with dimethylamine to yield the final product .
Molecular Structure Analysis
Diuron’s molecular formula is C9H10Cl2N2O , with a molar mass of 233.09 g/mol . It consists of a urea moiety in which both hydrogens attached to one nitrogen are substituted by methyl groups, and one of the hydrogens attached to the other nitrogen is substituted by a 3,4-dichlorophenyl group .
Chemical Reactions Analysis
Diuron is a specific and sensitive inhibitor of photosynthesis. It selectively blocks electron flow from photosystem II, effectively shutting down “linear” photosynthesis. It has no effect on photosystem I or other reactions in photosynthesis, such as light absorption or carbon fixation in the Calvin cycle .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
CAS RN |
949345-47-5 |
---|---|
Product Name |
7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C14H14Cl2N6O2 |
Molecular Weight |
369.21 |
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14Cl2N6O2/c1-20-11-10(12(23)21(2)14(20)24)22(13(18-11)19-17)6-7-3-4-8(15)9(16)5-7/h3-5H,6,17H2,1-2H3,(H,18,19) |
InChI Key |
FCOSJOPVFGFTBH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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